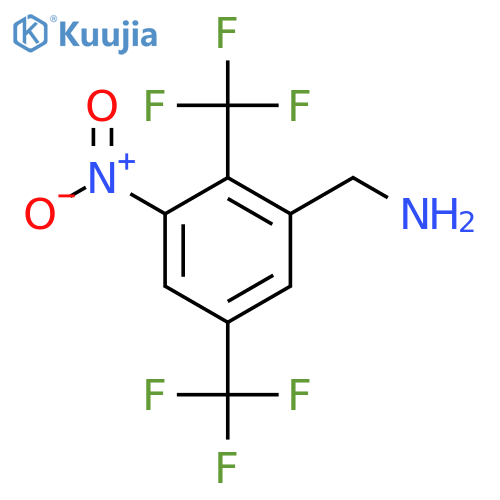Cas no 1805570-48-2 (2,5-Bis(trifluoromethyl)-3-nitrobenzylamine)

2,5-Bis(trifluoromethyl)-3-nitrobenzylamine 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine
-
- インチ: 1S/C9H6F6N2O2/c10-8(11,12)5-1-4(3-16)7(9(13,14)15)6(2-5)17(18)19/h1-2H,3,16H2
- InChIKey: LQYHMUMCCTVAMK-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(C(F)(F)F)=CC=1CN)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 337
- XLogP3: 2.4
- トポロジー分子極性表面積: 71.8
2,5-Bis(trifluoromethyl)-3-nitrobenzylamine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000628-1g |
2,5-Bis(trifluoromethyl)-3-nitrobenzylamine |
1805570-48-2 | 97% | 1g |
1,549.60 USD | 2021-07-04 |
2,5-Bis(trifluoromethyl)-3-nitrobenzylamine 関連文献
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2,5-Bis(trifluoromethyl)-3-nitrobenzylamineに関する追加情報
Comprehensive Overview of 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine (CAS No. 1805570-48-2)
2,5-Bis(trifluoromethyl)-3-nitrobenzylamine (CAS No. 1805570-48-2) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique trifluoromethyl and nitro functional groups, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the nitro group offers versatile reactivity for further derivatization. Researchers and industry professionals are increasingly exploring its potential in drug discovery, particularly in the design of novel bioactive molecules.
In recent years, the demand for fluorinated compounds like 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine has surged due to their applications in medicinal chemistry. Fluorination is a key strategy for improving the pharmacokinetic properties of drug candidates, and this compound serves as a critical building block in such endeavors. Its CAS No. 1805570-48-2 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing importance. Additionally, the compound's role in the synthesis of high-performance materials has sparked interest in industries focused on electronics and coatings, where stability and resistance to degradation are paramount.
One of the most compelling aspects of 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine is its adaptability in cross-coupling reactions, which are central to modern organic synthesis. The compound's benzylamine moiety provides a handle for further functionalization, enabling the creation of diverse molecular architectures. This versatility aligns with current trends in green chemistry, where researchers seek efficient and sustainable methods to construct complex molecules. As environmental regulations tighten, the development of eco-friendly synthetic routes using intermediates like this compound has become a hot topic in scientific communities.
From an analytical perspective, CAS No. 1805570-48-2 presents intriguing challenges and opportunities. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are essential for characterizing its structure and purity. The compound's nitro and trifluoromethyl groups produce distinct spectral signatures, facilitating its identification in complex mixtures. Quality control is a critical consideration for manufacturers, as impurities can significantly impact downstream applications. This has led to increased interest in high-purity synthesis methods and robust analytical protocols.
The commercial availability of 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine has expanded in response to rising demand, with suppliers offering custom synthesis and bulk quantities. Its price and sourcing are common queries among procurement specialists, reflecting the compound's niche yet vital role in R&D. Furthermore, its stability under various storage conditions makes it a practical choice for laboratories and industrial settings alike. As the chemical industry evolves, compounds like this are expected to play a pivotal role in innovation, particularly in sectors prioritizing molecular diversity and functional materials.
Looking ahead, the potential applications of 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine are vast. Its integration into drug delivery systems and catalysis is an active area of investigation, with preliminary studies showing promising results. The compound's ability to modulate electronic and steric properties makes it a candidate for designing next-generation catalysts. Moreover, its relevance in bioconjugation techniques highlights its utility in biopharmaceuticals, where precise molecular modifications are essential. As research progresses, this compound is poised to contribute to breakthroughs in multiple scientific disciplines.
In conclusion, 2,5-Bis(trifluoromethyl)-3-nitrobenzylamine (CAS No. 1805570-48-2) stands out as a multifaceted compound with broad applicability. Its unique structural features, combined with its synthetic flexibility, make it a cornerstone in contemporary chemistry. Whether in drug development, material science, or sustainable synthesis, this compound continues to inspire innovation and drive scientific advancement. For researchers and industry professionals, understanding its properties and potential is key to unlocking new possibilities in their respective fields.
1805570-48-2 (2,5-Bis(trifluoromethyl)-3-nitrobenzylamine) Related Products
- 1806759-83-0(2-Amino-6-(difluoromethyl)pyridine-4-methanol)
- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)
- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)
- 1260642-28-1(6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile)
- 2171847-73-5(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid)
- 2172230-34-9(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid)
- 3246-03-5(N-2-(2-Methoxyphenoxy)ethylbenzylamine)
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 2228118-66-7(2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid)




